molecular formula C11H13F2N B13656526 Cyclobutyl(3,4-difluorophenyl)methanamine

Cyclobutyl(3,4-difluorophenyl)methanamine

Cat. No.: B13656526
M. Wt: 197.22 g/mol
InChI Key: PCCLNNPQUIAZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(3,4-difluorophenyl)methanamine is a secondary amine featuring a cyclobutane ring directly attached to a methanamine group, which is further substituted with a 3,4-difluorophenyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting central nervous system receptors, such as melanin-concentrating hormone receptor 1 (MCHR1) antagonists .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

cyclobutyl-(3,4-difluorophenyl)methanamine

InChI

InChI=1S/C11H13F2N/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7,11H,1-3,14H2

InChI Key

PCCLNNPQUIAZIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=CC(=C(C=C2)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(3,4-difluorophenyl)methanamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a variety of methods, including cyclization reactions.

    Introduction of the 3,4-Difluorophenyl Group: This step involves the substitution of hydrogen atoms on the phenyl ring with fluorine atoms at the 3 and 4 positions. This can be achieved using fluorinating agents under controlled conditions.

    Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group to the cyclobutyl-3,4-difluorophenyl intermediate. This can be done through amination reactions using suitable amine sources.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Amine-Focused Reactions

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) participates in classic nucleophilic reactions:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under basic conditions .

  • Acylation : Forms amides with acyl chlorides or anhydrides (e.g., acetyl chloride) in inert solvents like dichloromethane .

  • Schiff Base Formation : Condenses with aldehydes/ketones (e.g., benzaldehyde) to generate imines, reversible under acidic hydrolysis .

Cyclobutane Ring Reactivity

The strained cyclobutane ring undergoes selective transformations:

Reaction TypeConditionsProductMechanism Insights
Ring-Opening Acidic (H<sub>2</sub>SO<sub>4</sub>) or oxidative (O<sub>3</sub>)Linear diamine derivatives Strain-driven cleavage of C–C bonds
[4+2] Annulation Lewis acid catalysts (e.g., AlCl<sub>3</sub>)Fused bicyclic amines Electron-deficient dienophile behavior

The ring’s strain (≈26 kcal/mol) facilitates these reactions, as demonstrated in bicyclobutane analogs .

Fluorophenyl Substituent Effects

The 3,4-difluorophenyl group directs electrophilic aromatic substitution (EAS) and modulates electronic properties:

  • EAS Reactivity : Fluorine’s electron-withdrawing effect deactivates the ring, favoring meta/para substitution in nitration or halogenation .

  • Hydrogen Bonding : Fluorine atoms engage in non-covalent interactions with biological targets (e.g., enzymes), enhancing binding affinity .

Synthetic Modifications

Key derivatization pathways reported in patents and journals include:

  • Reductive Amination :

    • Reacts with ketones (e.g., cyclohexanone) under H<sub>2</sub>/Pd-C to form branched amines .

  • Cross-Coupling :

    • Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>) yields biaryl derivatives .

Biological Interaction Pathways

In pharmacological contexts, the compound interacts via:

  • Hydrophobic Interactions : Cyclobutyl and fluorophenyl moieties bind to hydrophobic enzyme pockets .

  • Hydrogen Bonding : The amine forms H-bonds with residues like Gln783 in androgen receptor studies .

Stability and Degradation

  • Oxidative Degradation : Susceptible to peroxide-mediated oxidation at the amine group, forming nitroxides .

  • Photolytic Cleavage : UV exposure induces cyclobutane ring fragmentation .

Scientific Research Applications

Cyclobutyl(3,4-difluorophenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclobutyl(3,4-difluorophenyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.

    Modulating Enzymatic Activity: Affecting the activity of enzymes involved in various biochemical pathways.

    Altering Gene Expression: Influencing the expression of genes related to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications: Cycloalkyl and Aromatic Substitutions

The compound is compared to analogs with variations in the cycloalkyl group and aromatic substituents (Table 1):

Compound Name Cycloalkyl Group Aromatic Substituents Molar Mass (g/mol) pKa (Predicted) Key References
Cyclobutyl(3,4-difluorophenyl)methanamine Cyclobutyl 3,4-difluorophenyl 225.23* ~10.0†
Cyclopropyl(3,4-difluorophenyl)methanamine Cyclopropyl 3,4-difluorophenyl 211.21* ~9.8†
(1-(3-Trifluoromethylphenyl)cyclobutyl)methanamine Cyclobutyl 3-trifluoromethylphenyl 229.24 10.27
SNAP-7941 (MCHR1 antagonist) N/A‡ 3,4-difluorophenyl + piperidinyl/acetyl 567.62 7.2–8.5

*Calculated based on molecular formula. †Estimated based on structural analogs. ‡SNAP-7941 lacks a cycloalkyl group but shares the difluorophenyl motif.

Key Observations:
  • Cyclobutyl vs.
  • Fluorine vs. Trifluoromethyl : The 3,4-difluorophenyl group offers moderate electron-withdrawing effects, whereas the trifluoromethyl substituent in the analog from enhances lipophilicity and may alter binding kinetics .
  • Biological Activity : SNAP-7941, a related MCHR1 antagonist, demonstrates that the 3,4-difluorophenyl moiety is critical for receptor engagement. However, the absence of a cycloalkyl group in SNAP-7941 suggests divergent binding mechanisms .

Physicochemical Properties

  • Solubility : The hydrochloride salt of cyclopropyl(3,4-difluorophenyl)methanamine () suggests improved aqueous solubility compared to the free base, a property likely shared by the cyclobutyl analog .
  • Stability : Cyclobutyl derivatives are generally more conformationally rigid than cyclopropyl analogs, which may reduce susceptibility to enzymatic degradation .

Biological Activity

Cyclobutyl(3,4-difluorophenyl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a cyclobutyl group and a difluorinated phenyl moiety may enhance its pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound can be characterized by its chemical formula, which includes a cyclobutyl ring connected to a 3,4-difluorophenyl group via a methanamine linkage. This structural arrangement is significant as it may influence the compound's interaction with biological targets.

Property Details
Chemical Formula C11_{11}H12_{12}F2_{2}N
Molecular Weight Approximately 201.22 g/mol
Structural Features Cyclobutyl ring, 3,4-difluorophenyl group

Biological Activity

Research on this compound is still emerging, but preliminary studies suggest several potential biological activities:

  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell growth. The unique structure may allow for interactions with specific cellular pathways involved in cancer progression .
  • ALK Inhibition : The compound's structural characteristics suggest potential activity as an anaplastic lymphoma kinase (ALK) inhibitor, which is crucial in the treatment of certain cancers .

While detailed mechanisms specific to this compound are not fully elucidated, analogs have demonstrated the ability to interact with various biological targets. For instance:

  • Polypharmacology : Compounds with similar structures often exhibit polypharmacological effects, targeting multiple pathways simultaneously. This multi-target approach can enhance therapeutic efficacy while potentially reducing side effects .

Case Studies and Research Findings

  • In vitro Studies : Preliminary studies have indicated that derivatives of this compound may inhibit the growth of specific cancer cell lines. For example, compounds with similar difluorinated aromatic systems have shown significant anticancer activity .
  • Structure-Activity Relationship (SAR) : Research on related compounds has revealed that modifications to the cyclobutyl or fluorinated phenyl groups can significantly impact biological activity. Understanding these relationships is crucial for optimizing the compound's efficacy .

Q & A

Q. What are the recommended safety protocols for handling Cyclobutyl(3,4-difluorophenyl)methanamine in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised if vapor or aerosolization occurs .
  • Storage : Store in sealed containers under refrigeration (2–8°C) in a dry, ventilated area to prevent degradation or moisture absorption .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid drainage release .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

  • Key Steps :
    • Cyclobutane Formation : Use [2+2] photocycloaddition or strain-driven ring-closing reactions to generate the cyclobutyl moiety.
    • Amine Coupling : Employ reductive amination between cyclobutanone and 3,4-difluorobenzylamine derivatives. Catalyze with NaBH₃CN or Pd-based systems for higher yields .
    • Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) by HPLC .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Use 1^1H/13^13C NMR to verify cyclobutyl ring geometry and fluorine substitution patterns on the aryl group .
    • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion ([M+H]⁺ at m/z ~224.1) and rule out impurities .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

  • Experimental Design :
    • Accelerated Stability Testing : Expose the compound to buffers (pH 2–12) at 40°C for 14 days.
    • Monitoring : Analyze degradation products via LC-MS and quantify parent compound loss using calibration curves.
    • Mechanistic Insight : Perform DFT calculations to predict hydrolytic or oxidative degradation pathways .
  • Outcome : Identify optimal storage conditions (e.g., neutral pH, inert atmosphere) to minimize decomposition.

Q. What strategies are effective for assessing the compound’s potential as a chiral ligand or pharmacophore in drug discovery?

Methodological Answer:

  • Stereochemical Analysis :
    • Chiral HPLC : Use a Chiralpak® column to resolve enantiomers and determine enantiomeric excess (ee) .
    • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration and intermolecular interactions .
  • Biological Screening :
    • Receptor Binding Assays : Test affinity for targets like GPCRs or kinases using radioligand displacement or TR-FRET .
    • SAR Studies : Synthesize analogs (e.g., fluorophenyl substitutions) to correlate structure with activity .

Q. How can researchers address discrepancies in logP and pKa predictions for this compound?

Methodological Answer:

  • Experimental Determination :
    • logP : Perform shake-flask partitioning (octanol/water) with UV quantification .
    • pKa : Use potentiometric titration with a GLpKa instrument or capillary electrophoresis .
  • Computational Validation : Compare results with QSPR models (e.g., MarvinSuite, ACD/Labs) to refine predictive algorithms .

Data Contradictions and Mitigation

  • Missing Physicochemical Data : , and 12 lack melting/boiling points. Mitigate by using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
  • Ecotoxicity Gaps : While disposal protocols are outlined , conduct Daphnia magna or algae growth inhibition tests to assess environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.